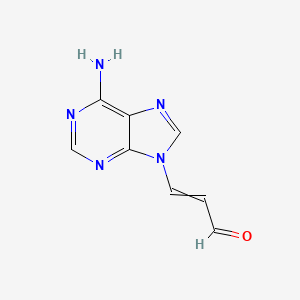

9-(3-Oxoprop-1-enyl)adenine

Description

9-(3-Oxoprop-1-enyl)adenine is an adenine derivative characterized by an α,β-unsaturated ketone substituent at the N9 position. This compound has garnered attention due to its dual biological roles:

- Mutagenic Activity: It efficiently forms the pyrimidopurinone (M1G) adduct with deoxyguanosine, a process linked to oxidative DNA damage and indirect mutagenesis. This reactivity exceeds that of malondialdehyde, a known lipid peroxidation product .

Properties

Molecular Formula |

C8H7N5O |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

3-(6-aminopurin-9-yl)prop-2-enal |

InChI |

InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11) |

InChI Key |

LYXOMQKQLZJTQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent System : Aqueous ammonium acetate buffer (pH 4.5) is critical for maintaining solubility of both reactants while avoiding hydrolysis of the propenal group.

-

Temperature : Room temperature (20–25°C) ensures controlled reactivity, minimizing side reactions such as polymerization of MDA.

-

Stoichiometry : A 1:1 molar ratio of adenine to MDA yields optimal conversion, though excess MDA can lead to cross-linked byproducts.

Characterization Data

The product is purified via column chromatography (ethyl acetate/methanol, 5:1) and lyophilized to obtain a white solid. Key spectroscopic data include:

Limitations

This method produces this compound in moderate yields (50–60%) due to competing formation of lysine–lysine cross-links when amino-containing nucleophiles are present.

Alternative Route via Preformed Adenine Propenal

To circumvent the challenges of MDA’s instability, researchers have developed a route using preformed adenine propenal. This method involves synthesizing the propenal moiety separately and conjugating it to adenine under controlled conditions.

Stepwise Synthesis

-

Preparation of Adenine Propenal :

-

Purification :

Advantages Over MDA Condensation

Mechanistic Insights into Byproduct Formation

The primary byproduct in this compound synthesis is the lysine–lysine cross-link (4 ), which forms via nucleophilic attack of a second adenine molecule on the initial adduct. Key factors influencing byproduct formation include:

Concentration Effects

Reductive Stabilization

-

Treatment with NaCNBH3 reduces the α,β-unsaturated bond, yielding a stable secondary amine (6 ), detectable via LC-MS (m/z 360).

Comparative Analysis of Synthetic Methods

| Parameter | MDA Condensation | Preformed Propenal Route |

|---|---|---|

| Yield | 50–60% | 70–75% |

| Regioselectivity | N-9 (80%) | N-9 (>90%) |

| Byproducts | Cross-links (∼30%) | <5% |

| Purification Complexity | Column chromatography + HPLC | HPLC only |

Industrial-Scale Considerations

While lab-scale synthesis is well-established, scaling up production requires addressing:

Chemical Reactions Analysis

Types of Reactions

9-(3-Oxoprop-1-enyl)adenine can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-(Adenin-9-yl) propanoic acid.

Reduction: 3-(Adenin-9-yl) propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cytotoxicity and Antitumor Activity

9-(3-Oxoprop-1-enyl)adenine has been identified as a potent cytotoxic agent against several tumor cell lines. It exhibits significant inhibition of macromolecular synthesis in cultured cells, particularly in HeLa cells. The compound's mechanism of action involves the formation of adducts with DNA, leading to cytotoxic effects.

Case Study: Inhibition of HeLa Cells

- Compound Tested : this compound

- Cell Line : HeLa cells

- IC50 Value : Approximately 0.5 μM

- Mechanism : Inhibits incorporation of thymidine into DNA, disrupting cellular replication processes .

DNA Damage and Mutagenesis

The compound is known to induce DNA damage through the formation of adducts, which can lead to mutagenesis. Research indicates that this compound forms M1G adducts more efficiently than malondialdehyde, a well-known DNA damaging agent.

Key Findings on DNA Adduct Formation

- Adduct Type : M1G adducts

- Comparative Efficiency : Greater than malondialdehyde

- Significance : This property highlights its potential role in studying the mechanisms of oxidative DNA damage and its implications in carcinogenesis .

Mechanistic Insights into Protein Modification

Recent studies have demonstrated that this compound modifies proteins similarly to other reactive aldehydes. The primary site of modification appears to be lysine residues in proteins, which can alter protein function and contribute to cellular stress responses.

Protein Modification Analysis

- Target Proteins : Human serum albumin (HSA) and XPA

- Modification Sites : Primarily lysine residues

- Analytical Techniques Used : Mass spectrometry for identifying modifications .

Structure-Activity Relationship Studies

Research into the structure-activity relationships of this compound derivatives has provided insights into optimizing its cytotoxic properties. Variations in substitution patterns on the adenine ring affect biological activity and selectivity against cancer cells.

Structure-Activity Data

| Compound | Substitution Pattern | IC50 (μM) | Activity |

|---|---|---|---|

| A | 9-(3-Oxoprop-1-enyl) | 0.5 | High |

| B | 9-(2-Oxobutyl) | 2.0 | Moderate |

| C | 9-(3-Oxobutyl) | 1.0 | High |

This table illustrates the varying potency of different derivatives, emphasizing the importance of chemical modifications in enhancing therapeutic efficacy .

Implications for Cancer Therapy

The cytotoxic properties of this compound position it as a candidate for further development in cancer therapy. Its ability to induce DNA damage selectively in cancer cells while sparing normal cells is a critical area for future research.

Mechanism of Action

The mechanism of action of 9-(3-Oxoprop-1-enyl)adenine involves its interaction with biological molecules such as nucleic acids and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on these molecules, potentially altering their function. This interaction can affect various molecular pathways, including those involved in cell signaling and gene expression .

Comparison with Similar Compounds

Structural Analog: 9-(4'-Hydroxy-2'-methylbut-1'-enyl)adenine

Structural Features :

Antiviral Analog: Adefovir Dipivoxil

Structural Features :

Nucleoside Analog: 9-(β-D-Xylofuranosyl)adenine

Structural Features :

Simple Derivative: 9-(2-Hydroxyethyl)adenine

Structural Features :

- N9-substituted adenine with a 2-hydroxyethyl group.

- Lacks unsaturated or reactive functional groups .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic: What is the mechanistic role of 9-(3-Oxoprop-1-enyl)adenine in oxidative DNA damage and mutagenesis?

Answer:

this compound is a base propenal derivative formed during oxidative DNA damage. It acts as an endogenous electrophile that reacts with deoxyguanosine residues in DNA to form the mutagenic adduct M1G (pyrimidopurinone). This adduct disrupts base pairing, leading to G→T transversions during replication. The compound's reactivity exceeds that of malondialdehyde (MDA), a lipid peroxidation product, due to its structural proximity to DNA, enhancing adduct formation efficiency . Key experimental evidence includes treating DNA with oxidizing agents like calicheamicin and bleomycin, which generate base propenals and subsequent M1G adducts .

Advanced: How can researchers design experiments to quantify M1G adducts formed by this compound in cellular DNA?

Answer:

Quantification requires:

- Sample preparation: Treat DNA with oxidizing agents (e.g., calicheamicin) to induce base propenal formation.

- Adduct detection: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹⁵N₅-M1G) for precision .

- Controls: Include untreated DNA and MDA-treated samples to differentiate adduct sources.

- Validation: Confirm specificity via enzymatic digestion (e.g., DNase I, phosphodiesterase) and compare retention times/spectral profiles with synthetic M1G standards. Statistical analysis should account for batch effects and limit of detection (LOD) thresholds .

Basic: How does the mutagenic efficiency of this compound compare to other aldehydes like malondialdehyde (MDA)?

Answer:

this compound exhibits higher mutagenic efficiency than MDA. In vitro studies show it forms M1G adducts at a 3–5× greater rate due to its origin within oxidized DNA (proximity effect) and reduced diffusion barriers. For example, bleomycin-induced DNA damage generated M1G levels 2.5× higher than equivalent MDA treatments . This underscores the significance of endogenous DNA oxidation products in mutagenesis over exogenous lipid peroxidation byproducts.

Advanced: What methodological challenges arise when distinguishing endogenous vs. exogenous sources of M1G adducts in vivo?

Answer:

Challenges include:

- Source ambiguity: Both this compound (endogenous) and dietary/environmental aldehydes (exogenous) contribute to M1G.

- Isotopic labeling: Use ¹³C-labeled precursors (e.g., ¹³C-glucose) to trace endogenous adducts in cell cultures .

- Model systems: Employ knockout models (e.g., mice lacking DNA repair enzymes like OGG1) to isolate oxidative damage pathways.

- Statistical modeling: Multivariate regression can partition adduct contributions using biomarkers like 8-oxo-dG (oxidative stress) and urinary MDA (lipid peroxidation) .

Basic: What analytical techniques are optimal for characterizing this compound-derived DNA adducts?

Answer:

- Chromatography: High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) for preliminary separation.

- Mass spectrometry: LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode for high sensitivity (detection limits ~0.1 adduct/10⁸ nucleotides).

- Structural validation: Nuclear magnetic resonance (NMR) for adduct conformation analysis, complemented by computational modeling (e.g., density functional theory) .

Advanced: How can conflicting data on M1G adduct levels across cell types be resolved?

Answer:

Discrepancies may arise from:

- Repair efficiency: Cells with robust base excision repair (BER) pathways (e.g., HeLa) show lower adduct retention than repair-deficient lines.

- Experimental variables: Standardize protocols for DNA isolation (avoid phenol-chloroform, which may degrade adducts) and oxidative stress induction (e.g., H₂O₂ concentration).

- Replication: Require ≥3 biological replicates and cross-validate with orthogonal methods (e.g., immunohistochemistry for M1G-specific antibodies) .

Basic: What in vitro models are appropriate for studying this compound's genotoxicity?

Answer:

- Cell-free systems: Plasmid DNA treated with bleomycin or γ-irradiation to generate base propenals, followed by adduct quantification .

- Cell cultures: Use oxidative stress-sensitive lines (e.g., lymphoblastoid TK6) with/without antioxidant supplementation (e.g., N-acetylcysteine) to modulate adduct formation.

- Enzymatic assays: Incubate synthetic this compound with purified DNA polymerases to assess replication errors (e.g., primer extension assays) .

Advanced: What statistical approaches address variability in adduct quantification across studies?

Answer:

- Normalization: Express adduct levels as lesions/10⁶ nucleotides using DNA quantification (e.g., Qubit fluorometry).

- Error modeling: Apply Poisson regression to account for low-abundance adduct counts.

- Meta-analysis: Pool datasets using random-effects models, adjusting for covariates like assay type (LC-MS vs. ³²P-postlabeling) and sample storage conditions .

Basic: How does this compound influence experimental design in cancer research?

Answer:

It serves as a biomarker for oxidative DNA damage in carcinogenesis studies. Researchers must:

- Control redox status: Use antioxidants (e.g., tempol) or pro-oxidants (e.g., menadione) to modulate adduct formation.

- Correlate phenotypes: Link M1G levels to mutation rates (e.g., via whole-exome sequencing) in models like xenograft tumors or organoids .

Advanced: What are the limitations of extrapolating in vitro findings on this compound to in vivo systems?

Answer:

- Compartmentalization: In vitro systems lack the detoxifying enzymes (e.g., aldehyde dehydrogenases) present in vivo, overestimating adduct persistence.

- Dosimetry: Static cell culture conditions vs. dynamic in vivo pharmacokinetics (e.g., renal clearance, protein binding).

- Tissue specificity: Adduct accumulation varies by tissue (e.g., liver vs. lung) due to differential oxidative stress and repair capacity. Address via physiologically based kinetic (PBK) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.